4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one, trans-
Description
Chemical Structure and Identifiers 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (CAS: 3923-79-3; EC: 223-496-2) is a bicyclic urea derivative with a five-membered imidazolidinone core. Its structure features two hydroxyl groups at positions 4 and 5, two methyl groups at positions 1 and 3, and a ketone group at position 2 (Figure 1). The compound is also known as dimethyldihydroxyethylene urea or 1,3-dimethyl-4,5-dihydroxyethylene urea .
Synthesis and Characterization
The compound has been synthesized using etidronic acid (HEDP) as a green catalyst in aqueous or acidified solutions. Reaction intermediates, including N,N′-dimethylurea and 2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione, were monitored via ¹H and ¹³C NMR spectroscopy .
Properties
CAS No. |
23349-82-8 |
|---|---|
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(4R,5R)-4,5-dihydroxy-1,3-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c1-6-3(8)4(9)7(2)5(6)10/h3-4,8-9H,1-2H3/t3-,4-/m1/s1 |
InChI Key |
LGJMYGMNWHYGCB-QWWZWVQMSA-N |
Isomeric SMILES |
CN1[C@@H]([C@H](N(C1=O)C)O)O |
Canonical SMILES |
CN1C(C(N(C1=O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Route via Reaction of 1,3-Dimethylurea with Glyoxal
The most common and well-documented method for synthesizing 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one involves the condensation reaction between 1,3-dimethylurea and glyoxal under basic conditions, typically in the presence of sodium hydroxide or other bases. This reaction proceeds through cyclization to form the imidazolidinone ring with hydroxyl groups introduced at the 4 and 5 positions.
- Reaction conditions: Controlled temperature (often room temperature to mild heating), aqueous or mixed solvent systems.
- Yields: High yields are achievable with careful control of pH and reaction time.
- Scale: This method is scalable for industrial production, utilizing large reactors with precise control of parameters to ensure product purity and yield.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | 1,3-Dimethylurea + Glyoxal | Molar ratio ~1:1 |
| Catalyst/Base | Sodium hydroxide or similar base | Controls pH and promotes cyclization |
| Solvent | Water or aqueous mixtures | Facilitates solubility and reaction |
| Temperature | 20–50 °C | Mild heating improves rate |
| Reaction time | Several hours to overnight | Longer times improve yield |
| Yield | Up to 90% | Dependent on purity of reagents |
This method is well-established and forms the basis for most laboratory and industrial syntheses of the compound.
Stereoselective Synthesis and Diastereomeric Purity
The trans-isomer of 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one is favored in these syntheses due to the stereochemical course of the cyclization reaction. Research shows that the reaction of 1,3-dimethylurea with glyoxal under controlled conditions yields the trans-isomer predominantly, with high diastereomeric purity.
- The stereoselectivity is influenced by reaction conditions such as solvent, temperature, and pH.
- Diastereomeric purity can be confirmed by spectroscopic methods (NMR, IR) and chromatographic techniques.
Alternative Synthetic Approaches Using α-Oxoaldehydes or α-Oxoketones with Ureas
Another synthetic strategy involves the use of α-oxoaldehydes or α-oxoketones reacting with ureas to construct the imidazolidine ring system. This approach allows for the preparation of 4,5-dihydroxyimidazolidin-2-ones as polyfunctional compounds, which can be further derivatized.
- This method is useful for synthesizing bifunctionally substituted imidazolidinones.
- Side reactions such as hydantoin formation or aromatization can occur, requiring careful optimization.
Functionalization via Reaction with Hydrazoic Acid and Other Nucleophiles
Studies have demonstrated that 4,5-dihydroxyimidazolidin-2-ones can be further functionalized by reaction with hydrazoic acid (generated in situ from sodium azide and hydrochloric acid) to form diazido derivatives stereoselectively.
- For example, the reaction of 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one with hydrazoic acid yields trans-4,5-diazido-1,3-dimethylimidazolidin-2-one with complete stereoselectivity and good yields (up to 67% after 5 days).
- This reaction is slower for the non-methylated analog but proceeds efficiently for the dimethyl derivative.
- Such functionalization expands the utility of the compound in further synthetic applications.
One-Pot Synthesis of 1-Heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones
A related synthetic method involves the reaction of N-heteroaryl-N'-phenylureas with aqueous glyoxal in the presence of formic acid as a catalyst under reflux in acetonitrile. This method yields 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones, which are structurally related compounds.
- This approach demonstrates the versatility of glyoxal condensation chemistry in preparing substituted imidazolidinones.
- Yields range from 70% to 80%, with products isolated by flash chromatography.
- The method is simple, scalable, and applicable to industrial synthesis of related compounds.
| Compound | Yield (%) | Melting Point (°C) | Reaction Time (h) | Notes |
|---|---|---|---|---|
| 5a | 70 | 160-162 | Variable | Reflux in acetonitrile |
| 5b-f | 65-80 | 150-170 | Variable | Similar conditions |
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1,3-Dimethylurea + Glyoxal | 1,3-Dimethylurea, Glyoxal | Base, aqueous, 20-50 °C, hours | Up to 90 | Industrially scalable, trans-isomer favored |
| α-Oxoaldehydes/α-Oxoketones + Ureas | α-Oxoaldehydes or α-oxoketones, Ureas | Acid catalysis, controlled temp | Moderate | Side reactions possible, bifunctional products |
| Reaction with Hydrazoic Acid | 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one + HN3 | Aqueous, 20 °C, days | ~67 | Stereoselective diazido derivatives |
| N-Heteroaryl-N'-phenylurea + Glyoxal | N-Heteroaryl-N'-phenylurea, Glyoxal | Reflux in acetonitrile, formic acid catalyst | 70-80 | One-pot synthesis of substituted derivatives |
Research Findings and Analysis
- The reaction of 1,3-dimethylurea with glyoxal is the most straightforward and widely used method, providing high yields and stereoselectivity for the trans-isomer.
- Functionalization reactions such as azidation expand the chemical space and potential applications of the compound.
- The use of α-oxoaldehydes or α-oxoketones with ureas offers a route to bifunctionally substituted imidazolidinones but requires careful control to avoid side products.
- The one-pot synthesis of heteroaryl-substituted derivatives demonstrates the adaptability of the glyoxal condensation method for producing diverse imidazolidinone compounds with potential industrial applications.
These preparation methods are supported by spectroscopic characterization (NMR, IR), elemental analysis, and yield optimization studies, confirming the reliability and reproducibility of the synthetic routes.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
Scientific Research Applications
Applications in Textiles
One of the primary applications of 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one is as a creaseproofing agent in textiles. It has been extensively used for treating cellulosic textile materials and blends with other fibers like polyamides and polyesters. The compound enhances the durability and appearance of fabrics by preventing wrinkles and maintaining shape after washing.
Case Study: Textile Finishing
A study demonstrated that applying a formulation containing 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one resulted in improved crease resistance compared to untreated fabrics. The treated textiles exhibited significantly better performance in wash tests, maintaining their appearance over multiple laundering cycles .
Pharmaceutical Applications
The compound has also garnered attention in pharmaceutical chemistry due to its potential biological activities:
- Anti-inflammatory Properties : Research indicates that derivatives of imidazolidine compounds exhibit anti-inflammatory effects and may serve as CCR1 antagonists .
- Cardiac Treatment : Some imidazolidine derivatives are explored as sodium channel inhibitors for treating cardiac arrhythmias .
Case Study: Pharmacological Effects
In a recent study involving human leukocytes elastase inhibition for emphysema treatment, compounds based on the imidazolidine scaffold demonstrated promising results. The research highlighted the effectiveness of these compounds in reducing elastase activity, which is linked to tissue damage in emphysema patients .
The biological activity of 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one has been explored through various interaction studies focusing on its solubility and interaction with biomolecules. These studies suggest that the compound may influence cellular processes due to its ability to form complexes with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one, trans- involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents (methyl, phenyl, hydroxymethyl, methoxymethyl) and functional groups (ketone vs. thione).
Table 1: Structural Comparison of Selected Imidazolidinone Derivatives
Physical and Spectroscopic Properties
NMR Spectroscopy
- 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one: Limited NMR data are available, but related studies in acidic or HEDP-containing solutions confirm its stability in polar solvents .
- 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione : ¹³C NMR shows two thione carbon signals at 180.85 and 180.43 ppm, with ring carbons at 85.73 and 78.36 ppm .
- trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione : Crystal structure analysis reveals a planar imidazolidine ring with O–H···S and O–H···O hydrogen bonds .
Table 2: ¹³C NMR Data Comparison
| Compound | Thione/Ketone (ppm) | Ring Carbons (ppm) | Substituent Carbons (ppm) |
|---|---|---|---|
| 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | 180.85, 180.43 | 85.73, 78.36 | 66.24 (hydroxymethyl) |
Crystallographic and Supramolecular Features
- trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione : Orthorhombic crystal system (Pca2₁) with a = 20.5119 Å, b = 7.1020 Å, c = 9.6659 Å. Intermolecular O–H···S and O–H···O bonds form a 2D network .
- 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one: No direct crystallographic data are available, but its smaller substituents (methyl vs. phenyl) likely result in less steric hindrance and tighter packing.
Biological Activity
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one, trans- (also known as trans-DHMDI) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of trans-DHMDI is , with a molecular weight of 146.15 g/mol. Its structure features two hydroxyl groups and a dimethylimidazolidinone core, which contribute to its reactivity and biological interactions.
Biological Activities
Trans-DHMDI has been investigated for various biological activities:
- Antimicrobial Activity : Studies have demonstrated that trans-DHMDI exhibits antimicrobial properties against a range of pathogens. It has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
- Antioxidant Properties : The compound's hydroxyl groups are implicated in its ability to scavenge free radicals, contributing to its antioxidant effects. This property is particularly relevant in the context of oxidative stress-related diseases .
- Enzyme Inhibition : Research indicates that trans-DHMDI can inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and lipid synthesis .
The biological activity of trans-DHMDI is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound binds to active sites on enzymes, altering their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to increased susceptibility of bacteria to other antimicrobial agents .
- Cell Signaling Modulation : Trans-DHMDI may also influence cell signaling pathways by modulating receptor activities or affecting gene expression related to stress responses .
Case Studies
Several studies highlight the biological efficacy of trans-DHMDI:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of trans-DHMDI against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent in treating infections .
- Antioxidant Activity Assessment : In vitro assays demonstrated that trans-DHMDI effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The compound exhibited a dose-dependent response, with maximum protection observed at 100 µM concentrations .
Comparison with Similar Compounds
Trans-DHMDI can be compared with other compounds exhibiting similar biological activities:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1,3-Dimethylimidazolidin-2-one | Antimicrobial | Lacks hydroxyl groups |
| 4-Hydroxy-1-methylimidazolidin-2-one | Antioxidant | Contains only one hydroxyl group |
| 4,5-Dihydroxy-1-methylimidazolidin-2-one | Antimicrobial & Antioxidant | Similar structure but different methylation |
Q & A
Q. What are the key considerations for synthesizing trans-4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one with high yield?
High-yield synthesis requires optimized reaction conditions, including prolonged reflux (18 hours) in aprotic solvents like DMSO, controlled cooling, and crystallization using water-ethanol mixtures. Yield improvements are achievable through stepwise distillation under reduced pressure and extended stirring during precipitation phases .
Q. How can spectroscopic techniques confirm the structural integrity of trans-4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one?
Use a multi-spectral approach:
- 1H/13C NMR to identify methyl groups (δ 2.3-2.7 ppm) and hydroxy protons (broad singlet at δ 4.8-5.2 ppm).
- IR spectroscopy for carbonyl (C=O) stretching vibrations (~1700 cm⁻¹). Comparative analysis with computational spectral predictions enhances verification accuracy .
Advanced Research Questions
Q. How can quantum chemical calculations optimize solvent systems for synthesizing trans-4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one?
Implement density functional theory (DFT) to calculate solvation energies and transition-state geometries, identifying solvents that stabilize key intermediates. This approach reduces experimental iterations by predicting polarity effects on reaction pathways, as demonstrated in transition-metal-free syntheses of similar heterocycles .
Q. What statistical methods resolve contradictions between theoretical and experimental stability data?
Apply multivariate regression analysis coupled with Design of Experiments (DoE) . For pH-dependent stability conflicts, use time-resolved UV-Vis spectroscopy under controlled conditions while monitoring degradation kinetics through Arrhenius plot deviations .
Q. How to design a fractional factorial experiment for catalytic derivatization reactions?
Select critical factors (catalyst loading, temperature, reaction time) and use a 2^(k-p) design with center points. Analyze interactions via ANOVA with post-hoc Tukey tests, prioritizing non-linear response surfaces in preliminary screening .
Q. What computational biology approaches model structure-activity relationships for imidazolidinone derivatives?
Combine molecular docking (AutoDock Vina) with QSAR modeling based on Hammett constants and steric parameters. Validate predictions through parallel synthesis of derivatives and in vitro bioactivity assays .
Q. How can machine learning improve reaction condition prediction for analogs?
Train neural networks on reaction databases (Reaxys, Pistachio) using descriptors like solvent polarity and catalyst loading. Implement active learning loops where model predictions inform iterative experimental validation .
Q. What mechanistic studies explain unexpected regioselectivity in functionalization?
Conduct kinetic isotope effect (KIE) measurements and deuterium labeling to differentiate between concerted and stepwise pathways. Supplement with in situ FTIR monitoring of intermediate species .
Q. How to validate environmental stability under simulated ecological conditions?
Design accelerated aging studies using climate chambers (varied humidity/temperature/UV) with LC-MS monitoring. Apply OECD guidelines for hydrolytic degradation testing .
Q. What crystallization strategies maximize polymorph control during large-scale purification?
Use anti-solvent crystallization with controlled cooling rates (0.5-2°C/min) in ethyl acetate/hexane systems. Characterize polymorphs via powder XRD and DSC, optimizing nucleation with laser-induced techniques .
Methodological Framework
- Synthetic Optimization : Reference reflux protocols , solvent selection , and crystallization methods .
- Data Analysis : Leverage DoE and multivariate regression for resolving contradictions.
- Computational Tools : Utilize DFT , QSAR , and machine learning for predictive modeling.
- Mechanistic Probes : Apply KIE and in situ FTIR to elucidate reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
